![molecular formula C22H23N5O5S2 B2681979 N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 896011-95-3](/img/structure/B2681979.png)
N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. Unfortunately, the exact structure is not available in the resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .Scientific Research Applications
Antimicrobial Applications
Compounds with structural features similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, Baviskar et al. (2013) reported on the synthesis of thiazolidin-4-one derivatives demonstrating significant in vitro antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans, indicating the potential of such compounds in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antitumor and Anticancer Activity
Research has also shown that thiazole and triazole derivatives possess significant antitumor and anticancer activities. For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that were evaluated for their antitumor activity against a panel of human tumor cell lines, revealing compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Inhibition of Glutaminase
Derivatives similar in structure have been evaluated for their role in inhibiting glutaminase, an enzyme involved in cancer cell metabolism. Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrating potent inhibition of kidney-type glutaminase and suggesting a therapeutic potential in cancer treatment (Shukla et al., 2012).
Synthesis and Evaluation of Novel Derivatives
The synthesis of novel derivatives incorporating thiazole or triazole units has been a focus for evaluating their biological activities. For instance, Hussein (2018) synthesized novel sulfonamide hybrids demonstrating antimicrobial activity, indicating the potential for developing new therapeutic agents (Hussein, 2018).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources.
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-14(28)24-16-5-7-18(8-6-16)34(29,30)23-11-10-17-13-33-22-25-21(26-27(17)22)15-4-9-19(31-2)20(12-15)32-3/h4-9,12-13,23H,10-11H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFYSYNIAHBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.